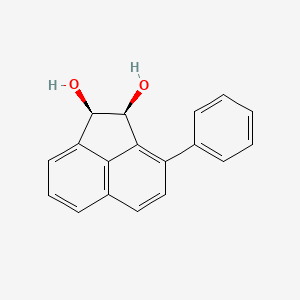
(1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol” is a compound that belongs to the chemical family of Phenols . It is purified from the rhizomes of Musa acuminata . The compound appears as a powder .
Molecular Structure Analysis
The molecular formula of this compound is C18H14O2 . Its molecular weight is 262.31 . The IUPAC name is “(1R,2S)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol” and its InChI is InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13 (11-5-2-1-3-6-11)16 (15 (12)14)18 (17)20/h1-10,17-20H/t17-,18+/m1/s1 .Physical And Chemical Properties Analysis
The compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Conjugated Organic Polymers
Research on conjugated polymers derived from triple-bond containing building blocks, such as polyacetylenes, poly(p-phenyleneethynylenes), and polydiacetylenes, has shown significant interest due to their electronic and photoconduction properties. These materials are explored for their light-harvesting efficiency and potential applications in optical and electronic devices due to their extraordinary optical and electronic properties (Li & Li, 2008).
Biochemical Production and Purification
The biochemical production and purification of chemicals like 1,3-propanediol and 2,3-butanediol, which have wide-ranging applications, focus on the challenges and innovations in downstream processing. These processes are critical for reducing costs and improving the efficiency of microbial production in biotechnology (Xiu & Zeng, 2008).
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are utilized for the degradation of recalcitrant compounds like acetaminophen in aqueous mediums. This research area explores the kinetics, mechanisms, by-products, and biotoxicity of degradation pathways, highlighting the importance of AOPs in environmental remediation (Qutob et al., 2022).
Synthesis of Organic Compounds
The synthesis of organic compounds like 1,3-dihydroxynaphthalene explores various methods, including photocatalytic oxidation and cyclization, demonstrating the versatility and eco-friendly approaches in organic synthesis. Such research underlines the continuous effort in finding efficient and sustainable methods for producing organic compounds (You-lan, 2005).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
(1R,2S)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13(11-5-2-1-3-6-11)16(15(12)14)18(17)20/h1-10,17-20H/t17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNGMUBGJNCBDO-MSOLQXFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(C4=CC=CC(=C43)C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3[C@@H]([C@@H](C4=CC=CC(=C43)C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60773122 |
Source


|
| Record name | (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60773122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193892-33-0 |
Source


|
| Record name | (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60773122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

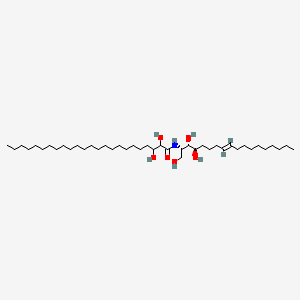
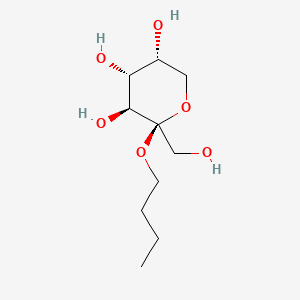
![4-TERT-BUTYL-CALIX[4]ARENE-CROWN-6-COMPLEX](/img/structure/B592838.png)




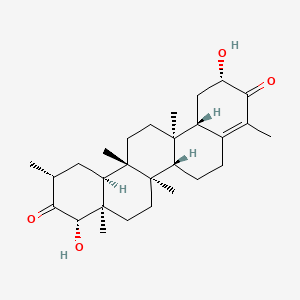
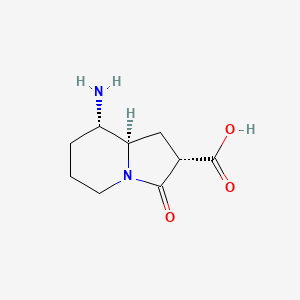
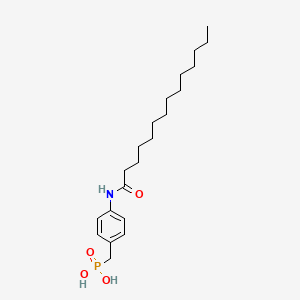

![(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B592853.png)

